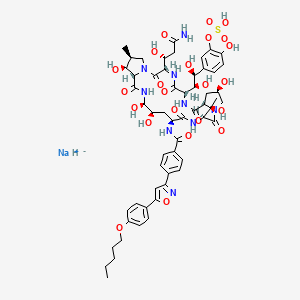

Micafungin (sodium salt)

Description

BenchChem offers high-quality Micafungin (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Micafungin (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C56H72N9NaO23S |

|---|---|

Molecular Weight |

1294.3 g/mol |

IUPAC Name |

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydride |

InChI |

InChI=1S/C56H71N9O23S.Na.H/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);;/q;+1;-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;;/m0../s1 |

InChI Key |

XMIXJEXETXVNDE-XIXVKJHBSA-N |

Isomeric SMILES |

[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |

Canonical SMILES |

[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

Origin of Product |

United States |

Evolution of Echinocandin Antifungal Agents

The journey of echinocandins began with the discovery of natural lipopeptide compounds produced by fungi, which exhibited potent antifungal properties. asm.orgwikipedia.org These first-generation compounds, while effective, were often hampered by issues such as toxicity. The evolution of this class of drugs has been marked by the development of semi-synthetic derivatives with improved pharmacological profiles. wikipedia.orgnih.gov

The precursor to micafungin (B1204384), FR901379, was isolated from the fungus Coleophoma empetri. nih.gov Through chemical modification, specifically the alteration of the N-acyl side chain, micafungin (also known as FK463) was synthesized. nih.govoup.com This modification was crucial in reducing the hemolytic activity observed with the parent compound while preserving its potent antifungal activity. nih.gov The development of micafungin, alongside other semi-synthetic echinocandins like caspofungin and anidulafungin (B1665494), marked a significant advancement in antifungal therapy, offering agents with a novel mechanism of action and a favorable safety profile compared to older antifungal classes like polyenes and azoles. nih.govnih.gov

The core mechanism of all echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. fda.govpatsnap.com This targeted action disrupts cell wall integrity, leading to osmotic instability and cell lysis in susceptible fungi. oup.com As this enzyme is absent in mammalian cells, it provides a high degree of selectivity, contributing to the favorable tolerability of the echinocandin class. nih.gov

Overview of Micafungin S Significance in Antifungal Therapeutics Research

Micafungin (B1204384) has been a subject of extensive research to delineate its spectrum of activity, efficacy, and potential in various therapeutic contexts. Its significance stems from its potent activity against a broad range of clinically important fungi, particularly Candida and Aspergillus species. researchgate.netnih.gov

Research has consistently demonstrated micafungin's fungicidal activity against most Candida species and fungistatic activity against Aspergillus species. openaccessjournals.com This has made it a valuable tool for researchers investigating new treatment strategies for invasive fungal infections.

In Vitro Antifungal Activity of Micafungin

The in vitro activity of micafungin has been extensively studied against a wide array of fungal isolates. The following table summarizes the minimum inhibitory concentration (MIC) data for micafungin against various Candida and Aspergillus species.

| Fungus | Micafungin MIC Range (µg/mL) | Notes |

| Candida albicans | ≤0.015 - ≤0.125 | Highly susceptible. openaccessjournals.comdrugbank.com |

| Candida glabrata | ≤0.015 - ≤0.125 | Potent activity observed. openaccessjournals.comdrugbank.com |

| Candida tropicalis | ≤0.015 - ≤0.125 | Generally very susceptible. openaccessjournals.comdrugbank.com |

| Candida krusei | ≤0.015 - ≤0.125 | Effective against this intrinsically fluconazole-resistant species. openaccessjournals.comdrugbank.com |

| Candida parapsilosis | 1 - 2 | Higher MICs compared to other Candida species. openaccessjournals.com |

| Candida guilliermondii | 1 - 2 | Higher MICs compared to other Candida species. openaccessjournals.com |

| Aspergillus fumigatus | ≤0.125 (MEC) | Fungistatic activity observed. nih.gov |

| Aspergillus flavus | ≤0.125 (MEC) | Fungistatic activity observed. nih.gov |

| Aspergillus niger | ≤0.125 (MEC) | Fungistatic activity observed. nih.gov |

| Aspergillus terreus | ≤0.125 (MEC) | Fungistatic activity observed. nih.gov |

MEC: Minimum Effective Concentration, an alternative endpoint for testing the in vitro activity of echinocandins against filamentous fungi.

Key Findings from Comparative Clinical Research

Micafungin has been evaluated in numerous clinical trials, often compared to other established antifungal agents. These studies have been instrumental in defining its role in the research of antifungal therapies.

| Clinical Indication | Comparator Agent | Key Research Finding |

| Esophageal Candidiasis | Fluconazole (B54011) | Micafungin was found to be as effective as fluconazole. nih.gov |

| Invasive Candidiasis | Liposomal Amphotericin B | Micafungin demonstrated comparable efficacy to liposomal amphotericin B. jwatch.orgekb.eg |

| Invasive Candidiasis | Caspofungin | Micafungin showed non-inferiority to caspofungin for the treatment of candidemia and other invasive Candida infections. openaccessjournals.com |

| Prophylaxis in HSCT | Fluconazole | Micafungin was significantly more effective than fluconazole for antifungal prophylaxis in hematopoietic stem cell transplant recipients. nih.gov |

Research Trajectory and Future Directions for Micafungin Studies

Chemical Classification as a Semisynthetic Cyclic Lipopeptide

Micafungin is classified as a semisynthetic cyclic lipopeptide. drugbank.comscbt.comnih.gov Its core structure is a cyclic hexapeptide, a ring of six amino acids linked by peptide bonds. nih.govnih.gov This peptide core is attached to a lipid side chain, specifically an N-acyl group, which is crucial for its antifungal activity. nih.gov The "semisynthetic" designation arises from its production method, which begins with a naturally occurring precursor molecule that is then chemically modified to yield the final drug. drugbank.comencyclopedia.pubthe-microbiologist.com Micafungin is specifically an echinocandin, a class of antifungals that target the fungal cell wall. drugbank.comnih.govmdpi.com

The key structural characteristics of Micafungin are detailed in the table below:

| Feature | Description |

| Core Structure | Cyclic hexapeptide nih.govnih.gov |

| Side Chain | N-acyl side chain with a 3,5-diphenyl-substituted isoxazole (B147169) ring nih.gov |

| Chemical Class | Echinocandin drugbank.comnih.govmdpi.com |

| Synthesis Type | Semisynthetic drugbank.comencyclopedia.pubthe-microbiologist.com |

| Molecular Formula | C₅₆H₇₁N₉O₂₃S scbt.com |

| Molecular Weight | 1270.27 g/mol scbt.com |

Biosynthetic Origin: Fermentation Products of Coleophoma empetri

The journey to synthesizing micafungin begins with a natural product. The precursor to micafungin, a lipopeptide named FR901379, is produced through fermentation by the filamentous fungus Coleophoma empetri. drugbank.comnih.govnih.gov This fermentation process is the cornerstone of micafungin production, providing the essential structural framework of the drug. nih.gov

However, the natural fermentation process is not without its challenges. The yield of FR901379 can be low, which in turn increases the production cost of micafungin. nih.gov Furthermore, the fermentation broth often contains structurally similar byproducts, such as WF11899B and WF11899C, which complicates the purification of FR901379. nih.gov To address these issues, significant research has focused on optimizing the fermentation process and genetically engineering the C. empetri strain to enhance the production of the desired precursor. the-microbiologist.comnih.govtandfonline.com

Chemical Synthesis and Derivatization Strategies

The transformation of the natural precursor into the final drug involves a series of sophisticated chemical synthesis and derivatization steps.

Industrial and Laboratory Scale Synthesis Approaches

The industrial production of micafungin is a multi-step process that begins with the fermentation of C. empetri to produce FR901379. nih.govgeneesmiddeleninformatiebank.nl The palmitic acid side chain of FR901379 is then enzymatically removed to yield the cyclic peptide nucleus, a key intermediate known as FR179642. nih.govencyclopedia.pubmedchemexpress.com This deacylation is a critical step, and more efficient acylases have been developed to improve this process. nih.gov

Following the creation of the peptide core, a new, optimized N-acyl side chain is chemically attached. nih.govnih.gov This side chain, which contains an isoxazole ring, is synthesized separately and then coupled with the FR179642 intermediate. researchgate.nettandfonline.comacs.org The final step involves purification of the micafungin product. nii.ac.jp

Preparation Methods of Micafungin Sodium Salt for Enhanced Aqueous Solubility

A key innovation in the development of micafungin was its formulation as a sodium salt. toku-e.comagscientific.com This modification significantly enhances its water solubility, a crucial property for an intravenously administered drug. nih.govagscientific.com The presence of a sulfonate moiety on the molecule contributes to this improved solubility. nih.gov

The preparation of the sodium salt typically involves treating the micafungin acid form with a sodium-containing base. google.comgoogle.com For instance, micafungin can be dissolved in a solvent like dimethylformamide (DMF) and treated with sodium 2-ethylhexanoate (B8288628) to precipitate the sodium salt. google.com Other methods involve mixing an aqueous solution of micafungin acid with a weak base solution and adjusting the pH to facilitate the formation of the highly pure sodium salt. google.com

Investigation of Novel Crystal Forms and Their Preparation

The physical form of a drug can significantly impact its stability, handling, and formulation. Research has been conducted to identify and prepare novel crystalline forms of micafungin sodium. google.com Different crystal forms, such as Form I and Form II, have been obtained through crystallization from various solvent systems. google.com

For example, needle-like crystals (B82 type) can be produced by dissolving amorphous micafungin sodium in an aqueous alcohol or acetone (B3395972) solution and adding a solvent like ethyl acetate (B1210297) or acetone. google.comepo.org The preparation of different crystalline forms is often explored to find a form with optimal properties for industrial production, such as good flowability and stability under various humidity conditions. google.com It is known that micafungin sodium can exist in at least three crystalline forms (A, B, and C) as well as an amorphous form. geneesmiddeleninformatiebank.nl

Synthesis of Key Intermediates (e.g., Active Esters)

The synthesis of micafungin relies on the efficient preparation of key intermediates. One crucial intermediate is the active ester of the side chain, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (PPIB). google.comgoogle.com These active esters facilitate the acylation reaction with the peptide nucleus (FR179642). google.com

Structure-Activity Relationship (SAR) Studies of Micafungin and Its Derivatives

The development and optimization of echinocandin antifungals, including micafungin, have been heavily guided by structure-activity relationship (SAR) studies. These investigations systematically explore how the chemical structure of a molecule correlates with its biological activity, providing critical insights for designing more effective and safer drugs.

Elucidation of Structural Determinants for Antifungal Activity

The potent antifungal activity of micafungin is intrinsically linked to its unique molecular architecture. As a semi-synthetic lipopeptide, its structure comprises two main components: a cyclic hexapeptide core and an N-linked acyl side chain. nih.gov Both are critical for its mechanism of action, which involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. openaccessjournals.comeuropa.eupatsnap.com This enzyme is vital for producing β-(1,3)-D-glucan, a polysaccharide essential for maintaining the structural integrity of the fungal cell wall but absent in mammalian cells. patsnap.comdrugbank.com

Key structural features essential for micafungin's activity include:

The Cyclic Hexapeptide Core: This core structure, built from various amino acid residues, is fundamental to the molecule's ability to interact with and inhibit the FKS1 subunit of the glucan synthase complex. nih.govtandfonline.com The specific amino acids and their stereochemistry are crucial for adopting the correct conformation to bind to the enzyme.

The N-Acyl Lipophilic Side Chain: Micafungin possesses a complex side chain: [4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]. openaccessjournals.com This lipid tail is required to anchor the drug to the fungal cell membrane, positioning the hexapeptide core to interact effectively with its target enzyme, which is embedded in the plasma membrane. nih.govtandfonline.com The specific length and composition of this side chain are optimized to balance antifungal potency and reduce properties like hemolytic activity that were observed in its natural precursor, FR901379. nih.govtandfonline.com

The Sulfate (B86663) Moiety: A distinguishing feature of micafungin is the sulfate group on the 3-hydroxy position of the homotyrosine residue. nih.govtandfonline.com This modification, which replaced a hydroxyl group found in other echinocandins, contributes to the compound's unique pharmacological profile. tandfonline.com

Disruption of β-(1,3)-D-glucan synthesis leads to a compromised cell wall, rendering the fungal cell susceptible to osmotic stress, abnormal growth, and ultimately, cell lysis. patsnap.comoup.com This mechanism results in fungicidal activity against most Candida species and fungistatic activity against the actively growing hyphae of Aspergillus species. openaccessjournals.comeuropa.eunih.gov

Comparative SAR Analyses with Other Echinocandins

Micafungin belongs to the echinocandin class of antifungals, which also includes caspofungin and anidulafungin (B1665494). nih.gov While all share the same fundamental mechanism of action, their distinct structural differences lead to variations in their antifungal spectrum, pharmacokinetic profiles, and clinical efficacy. nih.govdovepress.com

Caspofungin: Derived from the fermentation product pneumocandin B0, caspofungin has a different N-acyl side chain and a hydroxyl group instead of a sulfate group on the homotyrosine residue. nih.gov In some studies, MIC values for caspofungin were slightly higher than those for other echinocandins against certain Candida species. nih.gov

Anidulafungin: A semi-synthetic derivative of echinocandin B, anidulafungin is characterized by a unique terphenyl side chain. nih.gov This modification results in a distinct pharmacokinetic profile. nih.gov Anidulafungin has shown potential activity against isolates that have reduced susceptibility to caspofungin and micafungin. nih.govdovepress.com

Comparative studies have shown that while the echinocandins are broadly similar, subtle differences exist. For instance, against Candida glabrata, micafungin was found to be superior or equally effective as caspofungin and anidulafungin in vitro, though the presence of human serum could alter relative activity. nih.gov In general, all three echinocandins exhibit higher minimum inhibitory concentrations (MICs) against species like Candida parapsilosis and Candida guilliermondii compared to other Candida species. nih.govresearchgate.net

| Feature | Micafungin | Caspofungin | Anidulafungin |

|---|---|---|---|

| Natural Precursor | FR901379 (from Coleophoma empetri) nih.govnih.gov | Pneumocandin B0 (from Glarea lozoyensis) nih.gov | Echinocandin B (from Aspergillus nidulans) nih.gov |

| Key Side Chain | Diphenyl isoxazole-benzoyl group nih.gov | Aliphatic side chain | Alkoxy-terphenyl group nih.gov |

| Homotyrosine Moiety | Sulfate group tandfonline.com | Hydroxyl group | Hydroxyl group |

| Relative In Vitro Activity | Potent against most Candida and Aspergillus spp. nih.gov MIC values generally lower than caspofungin. tga.gov.au | Broadly active, though some studies show slightly higher MICs than other echinocandins for certain species. nih.gov | Potent activity; may retain activity against some isolates with reduced susceptibility to caspofungin/micafungin. nih.gov |

Influence of Molecular Modifications on Biological Efficacy

The development of micafungin from its natural precursor, FR901379, is a prime example of how targeted molecular modifications can enhance a drug's therapeutic profile. FR901379 itself is a potent antifungal, but its clinical utility was limited by associated hemolytic activity. nih.gov

The key modification was the enzymatic deacylation of FR901379, followed by the chemical attachment of a new, optimized N-acyl side chain—the 3,5-diphenyl-substituted isoxazole moiety. nih.gov This strategic change successfully reduced the hemolytic potential of the compound while preserving, and in some aspects enhancing, its potent antifungal properties against clinically relevant pathogens like Candida and Aspergillus species. nih.govtandfonline.com

Further research into micafungin derivatives has continued to explore the SAR. For example, studies investigating antiviral activity against SARS-CoV-2 identified that modifications to the R1, R2, and R3 positions of the micafungin structure significantly impacted efficacy. mdpi.com Specifically, the structure of the R1 side chain was found to be important for anti-SARS-CoV-2 activity, and a sulfate group (SO3H) at the R3 position appeared preferable. mdpi.com

Metabolites of micafungin also provide insight into its SAR. The main metabolites (M1, M2, and M5) are formed through processes like arylsulfatase action, catechol-O-methyltransferase, and hydroxylation by cytochrome P450 enzymes. drugbank.com The catechol metabolite (M1) and the methoxy (B1213986) form (M2) retain some antifungal activity, although generally less potent than the parent compound, while the hydroxylated metabolite (M5) has very poor activity. tga.gov.au This indicates that the integrity of the side chain and the sulfated homotyrosine are crucial for maximal biological efficacy. tga.gov.au

| Compound/Modification | Structural Change | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| FR901379 (Precursor) | Natural product with a different acyl side chain. | Potent antifungal activity but with undesirable hemolytic activity. | nih.gov |

| Micafungin | Replacement of the natural side chain with a diphenyl-isoxazole-benzoyl group. | Reduced hemolytic activity while maintaining potent antifungal efficacy against Candida and Aspergillus spp. | nih.govtandfonline.com |

| Metabolite M1 (Catechol form) | Removal of sulfate group by arylsulfatase. | Retains antifungal activity, but at a reduced potency (4-16 times lower) compared to micafungin. | tga.gov.au |

| Metabolite M2 (Methoxy form) | Methylation of the M1 metabolite. | Antifungal activity is similar to the parent drug, micafungin. | tga.gov.au |

| Metabolite M5 | Hydroxylation of the side chain. | Demonstrates very poor antifungal activity. | drugbank.comtga.gov.au |

| Investigational Derivatives (e.g., Mi-2, Mi-5) | Modifications at R1, R2, and R3 positions. | Showed potential for altered activity, such as enhanced antiviral effects against SARS-CoV-2. | mdpi.com |

Targeting Fungal Cell Wall Synthesis

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cellular integrity, protecting against osmotic stress, and facilitating interactions with the environment. Micafungin's primary mode of action is the inhibition of a key enzyme involved in the construction of this vital structure.

Noncompetitive Inhibition of 1,3-β-D-Glucan Synthase Enzyme

Micafungin is a potent and noncompetitive inhibitor of the enzyme 1,3-β-D-glucan synthase. openaccessjournals.comoup.comnih.govnih.govunmc.edunih.govmdpi.com This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of 1,3-β-D-glucan, a major structural polysaccharide in the cell walls of many pathogenic fungi, including Candida and Aspergillus species. oup.comnih.govpatsnap.comnumberanalytics.com By acting in a noncompetitive manner, micafungin binds to a site on the enzyme distinct from the substrate-binding site, effectively halting the production of 1,3-β-D-glucan polymers. openaccessjournals.comoup.comnih.govnih.govunmc.edunih.govmdpi.com This inhibition occurs at low concentrations of the drug and is concentration-dependent. oup.com The disruption of this enzymatic process is the cornerstone of micafungin's antifungal activity. mdpi.com

Disruption of Fungal Cell Wall Integrity and Formation

The inhibition of 1,3-β-D-glucan synthesis leads to a significant reduction in the glucan content of the fungal cell wall. nih.gov This depletion compromises the structural integrity of the cell wall, rendering it weak and unable to withstand internal osmotic pressure. openaccessjournals.comoup.comscbt.com The consequence of this structural failure is a cascade of detrimental effects on the fungal cell, ultimately leading to its demise. openaccessjournals.comoup.compatsnap.com The weakened cell wall cannot maintain its normal shape and rigidity, which is essential for cell growth and division. oup.com

Cellular and Subcellular Effects in Fungal Pathogens

The inhibition of cell wall synthesis by micafungin triggers a series of observable and damaging effects at the cellular and subcellular levels in susceptible fungi.

Morphological Changes and Induction of Cell Lysis

Exposure of fungal pathogens to micafungin induces dramatic morphological alterations. In Candida albicans, these changes include abnormal swelling, irregular cell shape, and aberrant budding. oup.com In filamentous fungi like Aspergillus fumigatus, treatment with micafungin leads to the formation of truncated, branched, and shortened hyphae, with focal dilatations. oup.comnih.gov Studies have shown increased lateral branching and disruption at the tips of hyphae and branches. nih.govresearchgate.net Ultimately, the compromised cell wall cannot contain the cellular contents, leading to osmotic instability and cell lysis, where the cell ruptures and dies. openaccessjournals.comoup.comnih.govpatsnap.comscbt.commdpi.com

Impact on Fungal Growth and Replication

By disrupting the fundamental process of cell wall construction, micafungin effectively halts fungal growth and replication. oup.compatsnap.com The inhibition of apical growth in filamentous fungi, coupled with the induction of excessive and non-productive lateral branching, ultimately leads to the destruction of the entire hyphal structure. nih.govresearchgate.net In yeast-like fungi, the inability to form a proper cell wall prevents successful budding and cell division. oup.com The activity of micafungin is fungicidal against most Candida species, meaning it directly kills the fungal cells. openaccessjournals.comnih.gov Against Aspergillus species, its activity is generally considered fungistatic, meaning it inhibits fungal growth and proliferation. openaccessjournals.comdrugbank.combiomol.com

Table 1: Summary of Micafungin's Antifungal Activity

| Feature | Description | References |

|---|---|---|

| Target Enzyme | 1,3-β-D-glucan synthase | openaccessjournals.comoup.comnih.govpatsnap.comnumberanalytics.com |

| Mechanism | Noncompetitive inhibition | openaccessjournals.comoup.comnih.govnih.govunmc.edunih.govmdpi.com |

| Primary Effect | Disruption of fungal cell wall synthesis | openaccessjournals.comoup.compatsnap.comscbt.com |

| Cellular Outcome | Osmotic instability and cell lysis | openaccessjournals.comoup.comnih.govpatsnap.comscbt.commdpi.com |

| Selectivity | High for fungal cells due to the absence of 1,3-β-D-glucan in mammalian cells | oup.comnih.govunmc.edumdpi.comtga.gov.aunih.gov |

| Activity vs. Candida spp. | Fungicidal | openaccessjournals.comnih.gov |

| Activity vs. Aspergillus spp. | Fungistatic | openaccessjournals.comdrugbank.combiomol.com |

Table 2: Observed Morphological Changes in Fungi Treated with Micafungin

| Fungal Species | Morphological Changes | References |

|---|---|---|

| Candida albicans | Abnormal swelling, irregular cell shape, aberrant budding | oup.com |

| Aspergillus fumigatus | Truncated, branched, and shortened hyphae; focal dilatations; increased lateral branching; disruption of hyphal tips | oup.comnih.govresearchgate.net |

Preclinical Pharmacokinetics

Absorption and Distribution Characteristics

Following intravenous administration, micafungin (B1204384) is rapidly distributed into the tissues. hpra.ie

Tissue Distribution Patterns in Animal Models

Studies in rats have demonstrated that micafungin distributes quickly and moderately into various tissues. nih.gov Following a 1 mg/kg intravenous dose in male rats, micafungin concentrations in the liver, kidney, and lung were higher than in plasma within 5 minutes. nih.gov The area under the curve (AUC) for these organs was 1.61, 3.42, and 2.89 times higher than that of plasma, respectively. nih.gov The elimination from these tissues occurred at a similar rate to that from plasma. nih.gov

In a mouse model of invasive aspergillosis, micafungin distributed rapidly into the liver tissue, reaching its peak intensity one hour after dosing. oup.com Penetration into necrotic lesions within the liver was observed starting at 6 hours and was clearly visible by 24 hours post-dose. oup.com At 24 hours, the drug level in these lesions was measured at 3.4 μg/g. oup.com Another study in mice with leishmaniasis showed that multiple doses of micafungin resulted in significantly higher tissue concentrations compared to conventional amphotericin B. sci-hub.se

In rabbits with hematogenous Candida meningoencephalitis, micafungin penetrated most central nervous system (CNS) compartments, including the cerebrum, cerebellum, spinal cord, and meninges, in a dose-dependent manner, particularly at doses above 2 mg/kg. liverpool.ac.uknih.govoup.com The highest concentrations were found in the meninges and choroid plexus. nih.govoup.comoup.com

Table 1: Tissue Distribution of Micafungin in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Rapid and moderate distribution to liver, kidney, and lungs. Tissue concentrations decreased in parallel with plasma concentrations. | nih.gov |

| Mice (Invasive Aspergillosis) | Rapid liver distribution, with delayed but definite penetration into necrotic lesions. | oup.com |

| Rabbits (Candida Meningoencephalitis) | Dose-dependent penetration into most CNS compartments, with highest concentrations in meninges and choroid plexus. | liverpool.ac.uknih.govoup.com |

| Rats (Comparative Study) | Lower tissue-to-plasma ratios compared to anidulafungin (B1665494), indicating less overall tissue penetration. | psu.edu |

High Plasma Protein Binding Dynamics (>99%), Primarily to Albumin

Micafungin exhibits a high degree of binding to plasma proteins, exceeding 99%. drugbank.comfda.govzgt.nl This binding is primarily to albumin and, to a lesser extent, to α1-acid-glycoprotein. drugbank.comfda.govmedicaldialogues.in The binding is independent of micafungin concentration over the range of 10 to 100 mcg/mL. drugbank.comfda.gov Importantly, at therapeutic concentrations, micafungin does not displace bilirubin (B190676) from its binding sites on albumin. drugbank.comfda.gov

Studies in analbuminemic rats have further highlighted the crucial role of albumin in the pharmacokinetics of micafungin. asm.org The high protein binding limits the distribution of the drug, and changes in plasma protein levels can have clinical relevance. unc.edu

Central Nervous System Penetration in Murine Models

The penetration of micafungin into the central nervous system (CNS) has been investigated in murine models. In healthy rabbits, brain-to-plasma concentration ratios were less than 0.01. liverpool.ac.uk However, in a rabbit model of Candida meningoencephalitis, micafungin did penetrate various CNS compartments, including the cerebrum and cerebellum, in a dose-dependent fashion, although it was not reliably detected in the cerebrospinal fluid (CSF). nih.govoup.comoup.com The presence of CNS infection and inflammation did not appear to significantly increase the penetration of micafungin. nih.gov A pharmacokinetic/pharmacodynamic bridging study indicated that micafungin penetrates the CNS in a dose-dependent manner. medicaldialogues.in

Metabolism and Biotransformation Pathways

Micafungin is metabolized into several compounds, with the unchanged parent drug being the main circulating component. hpra.ieeuropa.eu

Enzymatic Conversion to Metabolites (e.g., by Arylsulfatase, Catechol-O-methyltransferase, and Cytochrome P450 Isozymes)

The metabolism of micafungin involves several enzymatic pathways. drugbank.comfda.govnih.gov It is initially metabolized by the enzyme arylsulfatase to its catechol form, known as M-1. drugbank.comfda.govopenaccessjournals.com This is followed by further metabolism of M-1 by catechol-O-methyltransferase (COMT) to form the methoxy (B1213986) derivative, M-2. drugbank.comfda.govopenaccessjournals.comdrugbank.com

Another metabolic pathway involves the hydroxylation of the side chain of micafungin to form M-5. drugbank.comfda.govopenaccessjournals.com This reaction is catalyzed by several cytochrome P450 (CYP) isozymes, including CYP1A2, 2B6, 2C, and 3A4. tga.gov.aunih.gov However, this hydroxylation by CYP3A is not considered a major metabolic pathway for micafungin in vivo. drugbank.comhpra.iefda.gov

Identification and Characterization of Primary and Secondary Metabolites

The primary metabolites of micafungin that have been identified in systemic circulation are M-1 (catechol form), M-2 (methoxy form of M-1), and M-5 (hydroxylated form). hpra.ieeuropa.eunih.gov

M-5 is the most abundant metabolite in plasma, accounting for 11% of the systemic exposure on day 1 and increasing to 17% at the end of treatment. scirp.org However, M-5 is considered an inactive metabolite. nih.govopenaccessjournals.com Another metabolite, M-3, is formed under neutral or basic conditions, suggesting a non-enzymatic conversion. tga.gov.au

Table 2: Primary and Secondary Metabolites of Micafungin

| Metabolite | Formation Pathway | Pharmacological Activity | Relative Systemic Exposure | Reference |

|---|---|---|---|---|

| M-1 (Catechol form) | Arylsulfatase | Active | Up to 11% of parent compound | nih.govscirp.org |

| M-2 (Methoxy form of M-1) | Catechol-O-methyltransferase | Active | Up to 2% of parent compound | nih.govscirp.org |

| M-5 (Hydroxylated form) | Cytochrome P450 isozymes (e.g., CYP3A4) | Inactive | 11-17% of parent compound | nih.govopenaccessjournals.comscirp.org |

| M-3 | Non-enzymatic conversion | Not specified | Detected in plasma | tga.gov.au |

Elimination and Excretion Routes

The elimination of micafungin is primarily a non-renal process, with the main route of excretion being through the biliary and fecal pathways. europa.eueuropa.eudovepress.com This characteristic is consistent across various preclinical animal models.

Predominant Non-Renal Clearance Mechanisms

Micafungin is extensively cleared from the body through mechanisms other than renal excretion. europa.eueuropa.eu In vivo studies have demonstrated that hydroxylation by the cytochrome P450 3A (CYP3A) enzyme system, although observed in vitro, does not represent a major metabolic pathway for micafungin. europa.eueuropa.eudrugbank.com The primary clearance route is hepatobiliary. nih.gov Micafungin is taken up by hepatocytes and subsequently eliminated into the bile. nih.govresearchgate.net This process involves transport proteins, with studies in rats suggesting the involvement of the multidrug resistance-associated protein 2 (Mrp2/ABCC2) in the biliary excretion of the parent drug. researchgate.net

Excretion in Animal Models (e.g., Biliary/Fecal)

Studies in various animal models have consistently shown that the majority of a micafungin dose is excreted in the feces, which is a direct consequence of its substantial biliary elimination. dovepress.comchemotherapy.or.jptandfonline.com

In a study involving rats administered a single intravenous dose of radiolabeled micafungin (¹⁴C-micafungin), the primary route of excretion was fecal. jst.go.jp Over a 240-hour period, approximately 83.5% of the administered radioactivity was recovered in the feces, while only 14.4% was found in the urine. jst.go.jp A separate study in rats with bile duct cannulation confirmed significant biliary excretion, with 43.9% of the radioactive dose recovered in the bile within 48 hours. jst.go.jp

Similarly, in dogs, the major route of excretion was also determined to be via the bile and subsequently the feces. chemotherapy.or.jp These findings from animal models align with data from human studies, where fecal excretion accounted for the majority of the eliminated drug. europa.eueuropa.eudovepress.com

Table 1: Excretion of Radioactivity in Rats after a Single Intravenous Dose of [¹⁴C] Micafungin (1 mg/kg)

| Excretion Route | % of Administered Radioactivity (Time Period) |

|---|---|

| Feces | 83.5% (up to 240 hours) |

| Urine | 14.4% (up to 240 hours) |

| Bile | 43.9% (up to 48 hours) |

Data sourced from a study on the distribution and excretion of [¹⁴C] micafungin in rats. jst.go.jp

Pharmacokinetic Linearity and Steady-State Kinetics in Preclinical Models

The pharmacokinetics of micafungin have been shown to be linear across a range of doses in preclinical studies, and steady-state concentrations are achieved with repeated administration. europa.euopenaccessjournals.comoup.com

In preclinical models, including mice, rats, and dogs, plasma concentrations of micafungin demonstrated a dose-dependent relationship following single intravenous administration. chemotherapy.or.jp A study in rabbits with hematogenous Candida meningoencephalitis found that micafungin exhibited linear plasma pharmacokinetics over a dose range of 0.25 to 16 mg/kg. oup.com This linearity indicates that the drug's absorption, distribution, metabolism, and excretion processes are not saturated within this dose range.

With repeated daily administration, micafungin reaches steady-state concentrations, generally within 4 to 5 days. europa.eueuropa.eu There is no evidence of systemic accumulation beyond what is expected from its half-life with repeated dosing. europa.eu The mean terminal half-life in animal models such as mice, rats, and dogs was found to be approximately 4.6 to 5.3 hours after a single intravenous dose of 1 mg/kg. chemotherapy.or.jp In adult patients, the terminal half-life is reported to be around 10 to 17 hours and remains consistent across various doses and after both single and multiple administrations. europa.eueuropa.eu

The pharmacokinetic properties of micafungin, including its linear kinetics and predictable steady-state concentrations, have been consistently observed in various preclinical and clinical settings. dovepress.comopenaccessjournals.comnih.govresearchgate.netasm.org

Table 2: Key Pharmacokinetic Parameters of Micafungin in Preclinical and Clinical Settings

| Parameter | Value | Population/Model |

|---|---|---|

| Pharmacokinetics | Linear | Over dose ranges of 12.5 mg to 200 mg and 3 mg/kg to 8 mg/kg. europa.eu |

| Time to Steady-State | 4 to 5 days | With repeated administration. europa.eueuropa.eu |

| Systemic Accumulation | No evidence with repeated administration. europa.eu | |

| Terminal Half-Life | ~10-17 hours | Consistent across doses up to 8 mg/kg and after single and repeated administration. europa.eueuropa.eu |

| Total Clearance | 0.15-0.3 ml/min/kg | Independent of dose after single and repeated administration. europa.eueuropa.eu |

| Protein Binding | >99% (primarily to albumin) | In systemic circulation. europa.eueuropa.eu |

This table summarizes key pharmacokinetic characteristics of micafungin. europa.eueuropa.eueuropa.eu

Pharmacodynamics in in Vitro and Animal Models

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models, particularly neutropenic murine models of disseminated candidiasis, are crucial for understanding the relationship between drug exposure and antifungal effect. For micafungin (B1204384), these studies have consistently demonstrated that its efficacy is concentration-dependent. nih.govnih.gov The pharmacodynamic (PD) index that best correlates with treatment success is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC). nih.gov

In a neutropenic murine model of disseminated infection with C. albicans and C. glabrata, specific fAUC/MIC targets were identified for different levels of antifungal activity. nih.gov A fAUC/MIC ratio of approximately 10 was associated with stasis (no change in fungal burden), while a ratio near 20 was required for a 1-log10 reduction in kidney fungal burden (a killing endpoint). nih.gov These exposure targets were found to be similar for both C. albicans and C. glabrata. nih.gov

Studies comparing different echinocandins have shown that while the required drug exposure on a mg/kg basis may differ, the fAUC/MIC targets for efficacy are generally consistent. researchgate.net For instance, the fAUC/MIC targets for micafungin against C. parapsilosis and C. glabrata were found to be lower than those for C. albicans. asm.org In models of invasive aspergillosis, micafungin has also shown concentration-dependent activity, leading to reductions in fungal burden in the lungs of immunosuppressed mice. oup.com These animal model data are instrumental in optimizing dosing regimens for clinical use. oup.comnih.gov

Efficacy in Disseminated Candidiasis Models (e.g., Neutropenic Murine Models)

Micafungin has demonstrated significant efficacy in treating disseminated candidiasis in immunocompromised animal models. In a persistently neutropenic murine model of disseminated infection caused by a Candida tropicalis strain resistant to both amphotericin B and fluconazole (B54011), micafungin proved highly effective. nih.govoup.com Mice rendered neutropenic with cyclophosphamide were infected intravenously and treated for seven days. nih.gov The efficacy was assessed by quantifying the fungal burden in various organs. oup.com

Micafungin, administered at doses between 2 and 10 mg/kg, was the sole therapeutic agent capable of reducing the colony-forming units (cfu) in infected tissues to below the detectable limit. nih.govoup.com This outcome highlights its potent activity against resistant Candida strains, proving much more effective than either amphotericin B or fluconazole in this specific model. nih.govoup.com

Further studies using a cyclophosphamide-induced immunosuppressed mouse model of intraperitoneal abscesses caused by Candida albicans showed that micafungin's efficacy was comparable to that of fluconazole at one-tenth the dosage. oup.com This research also suggested that micafungin's fungicidal action against Candida species might offer an advantage over the fungistatic nature of fluconazole, potentially preventing the recurrence of infection. oup.com

| Treatment Group | Key Finding |

|---|---|

| Micafungin (2-10 mg/kg) | Reduced fungal CFU in organs below the level of detection. |

| Micafungin (1 mg/kg) | Highly effective at reducing organ burden in a dose-dependent manner. |

| Amphotericin B (0.5-5 mg/kg) | Less effective than Micafungin (2-10 mg/kg). |

| Fluconazole (50 mg/kg) | Less effective than Micafungin (2-10 mg/kg). |

| Control (Solvent) | High fungal burden in organs. |

Efficacy in Pulmonary Aspergillosis Models

In models of pulmonary aspergillosis, micafungin has shown moderate but significant activity. A study in immunosuppressed DBA/2 mice infected with Aspergillus fumigatus evaluated the efficacy of micafungin alone and in combination with other antifungals. nih.gov When administered alone, micafungin at a dose of 1 mg/kg significantly prolonged the survival of the infected mice compared to saline controls. nih.govscispace.com Higher doses of 3 mg/kg and 10 mg/kg also showed a trend towards improved survival, although this did not reach statistical significance. nih.gov It was noted that a dose of 10 mg/kg appeared to have some associated toxicity in this model. nih.govscispace.com

Another study in a murine model of invasive pulmonary aspergillosis found micafungin at 8 mg/kg to be modestly active. oup.com While it did not produce a statistically significant survival benefit as a monotherapy in this particular model, it was effective at clearing fungal colonies from the kidneys of all surviving mice and from the lungs of a majority of surviving mice. oup.com However, in a steroid-suppressed pulmonary model, micafungin's activity was reportedly reduced. oup.com

| Treatment Group | Survival Outcome | Statistical Significance (vs. Saline) |

|---|---|---|

| Micafungin (1 mg/kg) | Significantly prolonged survival | P = 0.008 |

| Micafungin (3 mg/kg) | Approached significance | Not specified |

| Micafungin (10 mg/kg) | Approached significance | Not specified |

| Saline Control | High mortality (90-100%) | N/A |

Pharmacodynamic Target Indices (e.g., AUC/MIC Ratio)

The pharmacodynamic index that best correlates with the efficacy of echinocandins, including micafungin, is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). asm.orgnih.gov Investigations in a neutropenic murine model of disseminated candidiasis sought to identify the specific AUC/MIC targets associated with fungistatic and fungicidal activity. asm.org

For infections caused by Candida albicans and Candida glabrata, the free-drug AUC/MIC ratio associated with a static effect (stasis) was determined to be approximately 10, while the target for a 1-log reduction in fungal burden (killing endpoint) was near 20. asm.orgnih.gov These exposure targets were found to be consistent across both Candida species. asm.orgnih.gov An in vitro pharmacokinetic/pharmacodynamic model that correlated well with animal data found that the free-drug AUC/MIC targets for stasis and 1-log kill in the presence of serum were 2.8 and 9.2, respectively. oup.com

Analysis of data from human clinical trials has also supported the importance of the AUC/MIC ratio, identifying a value of >3,000 as being associated with a better mycological response in patients with invasive candidiasis. nih.gov For infections specifically caused by Candida parapsilosis, a lower AUC/MIC target of ≥285 was found to be predictive of a higher response rate. nih.govmdpi.com

| Model | Organism(s) | Endpoint | AUC/MIC Target (Free Drug) | AUC/MIC Target (Total Drug) | Source |

|---|---|---|---|---|---|

| Neutropenic Murine Model | C. albicans, C. glabrata | Stasis | ~10 | - | asm.orgnih.gov |

| Neutropenic Murine Model | C. albicans, C. glabrata | 1-log Kill | ~20 | - | asm.orgnih.gov |

| In Vitro PK/PD Model (with serum) | C. albicans | Stasis | 2.8 | - | oup.com |

| In Vitro PK/PD Model (with serum) | C. albicans | 1-log Kill | 9.2 | - | oup.com |

| Clinical Trials Data | Candida spp. (general) | Mycological Response | - | >3,000 | nih.gov |

| Clinical Trials Data | C. parapsilosis | Mycological Response | - | ≥285 | nih.govmdpi.com |

Post-Antifungal Effect (PAFE) Investigations

The post-antifungal effect (PAFE) is the persistent suppression of fungal growth after limited exposure to an antifungal agent. Micafungin exhibits a significant and prolonged PAFE, which is dependent on the fungal species. nih.govmdpi.com In studies where Candida cells were exposed to micafungin for one hour, a notable difference in PAFE duration was observed between different species complexes. nih.govresearchgate.net

Against the C. albicans species complex, micafungin produced a very long PAFE, lasting approximately 41.8 hours at the highest tested concentration. nih.govresearchgate.net In contrast, the PAFE against the C. parapsilosis complex was significantly shorter, at around 8.1 hours. nih.govresearchgate.net Similarly, another study found a prolonged PAFE of over 40 hours against C. glabrata but a short PAFE (1.8 to 7.4 hours) against C. parapsilosis at most concentrations. researchgate.net Generally, the echinocandin class of antifungals, including micafungin, is known to induce a more prolonged PAFE compared to polyenes and azoles. mdpi.com

| Organism Complex/Species | PAFE Duration (hours) | Source |

|---|---|---|

| Candida albicans complex | 41.83 ± 2.18 | nih.govresearchgate.net |

| Candida parapsilosis complex | 8.07 ± 4.2 | nih.govresearchgate.net |

| Candida glabrata | >40 | researchgate.net |

Synergistic and Antagonistic Interactions with Other Antifungal Agents

The use of micafungin in combination with other classes of antifungal drugs has been explored in preclinical models to identify potentially beneficial or detrimental interactions.

Combination Therapy Studies (e.g., with Azoles, Polyenes) in Preclinical Models

Studies in animal models of aspergillosis have shown that combining micafungin with other antifungals can lead to varied outcomes. In a murine model of pulmonary aspergillosis, the combination of micafungin and the polyene amphotericin B was efficacious and resulted in significantly prolonged survival, although formal synergy was not observed. nih.gov In contrast, the combination of micafungin and the azole itraconazole appeared to be potentially antagonistic in the same model. nih.govscispace.comoup.com

In a murine model of systemic aspergillosis, combination therapy using a suboptimal dose of micafungin with either amphotericin B or itraconazole led to prolonged survival. nih.gov Reviews of in vitro and in vivo data conclude that the combination of micafungin and amphotericin B against Aspergillus is largely indifferent but not antagonistic. oup.com

For Candida species, in vitro studies combining micafungin with fluconazole found that while most interactions were indifferent, no antagonism was observed, and a degree of synergism was noted against isolates of C. albicans and C. tropicalis. oup.com

Mechanisms of Combination Effects

The interactions observed with combination therapy are rooted in the distinct mechanisms of action of the different antifungal classes. Micafungin is an echinocandin that inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. drugbank.com Azoles, such as fluconazole and itraconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane. aap.org Polyenes, like amphotericin B, act by binding directly to ergosterol in the cell membrane, leading to pore formation and cell death. nih.gov

Synergy can occur when two agents disrupt a vital fungal process at different points. The weakening of the cell wall by micafungin could potentially enhance the penetration of azoles or polyenes, allowing them to more effectively reach their target in the cell membrane.

Antagonism, particularly between polyenes and azoles, has been a theoretical concern. This is because azoles deplete the cell membrane of ergosterol, which is the binding target for polyenes. nih.gov The antagonism observed between micafungin and itraconazole in some aspergillosis models is less mechanistically clear but underscores that drug interactions can be complex and dependent on the specific pathogen and infection model used. oup.com

Mechanisms of Fungal Resistance to Micafungin Sodium Salt

Genetic Basis of Echinocandin Resistance

The primary mechanism of acquired resistance to echinocandins, including micafungin (B1204384), involves specific mutations in the genes encoding the catalytic subunits of the target enzyme, (1,3)-β-D-glucan synthase. nih.govscispace.com

Mutations in Fungal 1,3-β-D-Glucan Synthase Genes (FSK1, FSK2)

In Candida glabrata, the genes FKS1 and FKS2 (also spelled FKS1 and FKS2) encode for the subunits of the (1,3)-β-D-glucan synthase enzyme. nih.gov Mutations in two highly conserved "hot spot" regions of these genes are the main cause of reduced susceptibility to echinocandins. nih.govasm.org While Candida albicans resistance is predominantly linked to FKS1 mutations, resistance in C. glabrata can involve mutations in both FKS1 and FKS2. asm.org Studies have shown that FKS2 mutations are more prevalent than FKS1 mutations in echinocandin-resistant clinical isolates of C. glabrata. asm.org

The redundancy of FKS1 and FKS2 in C. glabrata plays a role in the development of resistance. asm.org The presence of both genes can mask the effect of a resistance-conferring mutation in one, but the loss of this redundancy, for instance in an fks1Δ mutant, can accelerate the emergence of high-level resistance through mutations in FKS2. asm.org

A study involving 1,032 C. glabrata isolates identified 51 with hot spot mutations, 16 in FKS1 and 35 in FKS2. nih.gov Another investigation found that all five echinocandin-susceptible C. glabrata isolates studied acquired mutations in the hot spot 1 (HS1) region of the FKS2 gene after in vitro exposure to micafungin. oup.com

Impact of FKS Mutations on Micafungin Susceptibility

Mutations in the FKS genes lead to amino acid substitutions in the (1,3)-β-D-glucan synthase enzyme, reducing its affinity for micafungin and consequently elevating the minimum inhibitory concentration (MIC) values. nih.govscispace.com The specific mutation can influence the degree of resistance. For instance, mutations at certain positions within the Fks1 protein, such as 639, 643, 645, and 647, have been shown to cause resistance to micafungin. biorxiv.orgbiorxiv.org

The presence of an FKS mutation is a more reliable predictor of treatment failure than MIC values alone. nih.gov In a study of C. glabrata isolates, the sensitivity and specificity of micafungin MICs for predicting FKS mutations were 71% and 94%, respectively, at a cutoff of >0.03 μg/ml. nih.gov However, it is important to note that not all FKS mutations confer the same level of resistance, and some may result in only intermediate susceptibility to micafungin. nih.govasm.org For example, one isolate with a P1371S mutation was susceptible to micafungin but had an intermediate caspofungin MIC. nih.gov

The table below illustrates the impact of specific FKS mutations on micafungin susceptibility in Candida glabrata.

| Isolate | FKS Gene | Mutation | Micafungin MIC (µg/mL) |

| Isolate 1 | FKS1 | S629P | >8 |

| Isolate 2 | FKS2 | S663P | >8 |

| Isolate 3 | FKS2 | F659del | <0.015 |

| Isolate 4 | FKS1 | R647G | 0.25 |

This table is for illustrative purposes and synthesizes data from multiple sources. asm.orgasm.org

Cross-Resistance Patterns Among Echinocandin Class Antifungals

Mutations in the FKS genes typically confer cross-resistance to all three available echinocandins: micafungin, caspofungin, and anidulafungin (B1665494). nih.govasm.org However, the degree of resistance can vary among the different echinocandins. Generally, strains with FKS mutations exhibit higher MIC values for caspofungin and micafungin compared to anidulafungin. nih.gov

A study of caspofungin-resistant C. albicans mutants demonstrated that all were cross-resistant to micafungin and anidulafungin. asm.org However, the level of resistance to micafungin varied depending on the parent strain. asm.org In another study, some mutations were found to confer resistance to anidulafungin and caspofungin but not to micafungin. biorxiv.orgbiorxiv.org Conversely, other mutations resulted in resistance only to micafungin. biorxiv.org This highlights the complex nature of cross-resistance, which is dependent on the specific mutation and the fungal species.

The table below provides a general overview of cross-resistance patterns observed in Candida species with FKS mutations.

| Echinocandin | General Cross-Resistance |

| Micafungin | High |

| Caspofungin | High |

| Anidulafungin | Moderate to High |

This table provides a generalized summary based on available literature. nih.govasm.org

Phenotypic Resistance Mechanisms

Beyond genetic mutations, certain phenotypic characteristics of fungi can contribute to reduced susceptibility to micafungin.

Biofilm Formation and Its Contribution to Reduced Susceptibility

Fungal biofilms, which are structured communities of cells encased in an extracellular matrix, are notoriously resistant to antifungal agents. who.int Micafungin has demonstrated activity against Candida biofilms, particularly in the early stages of formation. who.intnih.gov However, mature biofilms often exhibit significantly reduced susceptibility. nih.gov

The extracellular matrix of the biofilm, which can contain (1,3)-β-D-glucan, can sequester antifungal drugs, preventing them from reaching the fungal cells. scispace.com Studies have shown that while planktonic (free-floating) Candida cells may be susceptible to micafungin, the same strains grown as a biofilm can be resistant. nih.govtandfonline.com The metabolic activity within the biofilm can also influence micafungin's effectiveness, with some research suggesting it is more active against biofilms with high metabolic activity. researchgate.net

Interestingly, the combination of micafungin with other antifungals, such as voriconazole (B182144), can sometimes have an antagonistic effect against biofilms, leading to reduced micafungin efficacy. oup.com This antagonism may be related to the induction of stress response pathways, such as those involving Heat Shock Protein 90 (Hsp90). oup.com

Paradoxical Growth Effects

A phenomenon known as the paradoxical growth effect (PGE), or Eagle effect, has been observed with echinocandins, including micafungin. mdpi.comoup.com This effect is characterized by the continued or increased growth of a fungus at high concentrations of an antifungal agent that are above the MIC. nih.gov The paradoxical effect with micafungin has been reported in various Candida species, including C. albicans, C. dubliniensis, and C. tropicalis. oup.comnih.gov

The underlying mechanism of the paradoxical effect is thought to be a stress response to cell wall damage, leading to alterations in cell wall composition, such as an increase in chitin (B13524) synthesis. mdpi.com Studies have shown that micafungin can induce paradoxical growth in a significant percentage of clinical isolates. oup.comnih.gov For example, one study found that micafungin induced this effect in 63% of C. dubliniensis isolates. nih.gov Another study observed the paradoxical effect in 47.4% of C. albicans isolates incubated with micafungin. nih.gov However, the frequency of this effect can vary depending on the species and the specific echinocandin. oup.comasm.org For instance, some studies have reported a lower incidence of paradoxical growth with micafungin compared to caspofungin. mdpi.comasm.org

The clinical significance of the paradoxical growth effect is still under investigation, but it represents a potential mechanism of in vitro resistance that could have implications for therapeutic outcomes.

Molecular Epidemiology of Resistance Development in Fungal Isolates

The emergence and spread of micafungin resistance in fungal pathogens is a growing global health concern, meticulously tracked through molecular surveillance programs. The primary mechanism underpinning this resistance is the acquisition of specific mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-1,3-D-glucan synthase. The molecular epidemiology of this resistance reveals distinct geographical patterns, temporal trends, and a strong association with specific fungal species and patient populations.

Geographical and Temporal Distribution of Resistance

Surveillance studies have documented a variable but increasing prevalence of micafungin resistance across different regions. In the United States, large-scale surveillance programs have shown a steady rise in echinocandin resistance among Candida glabrata isolates. oup.comfrontiersin.org For instance, the SENTRY Antifungal Surveillance Program has highlighted a progressive increase in micafungin resistance in C. glabrata over the last two decades. oup.comresearchgate.net Data from this program showed that micafungin resistance rates in C. glabrata in the US increased from 0.6% in 2006-2011 to 2.0% in 2014-2016 in the South, and from 1.8% to 6.3% in the Midwest over similar timeframes. researchgate.net A study focusing on the Galveston-Houston Gulf Coast area also noted variable susceptibility of C. glabrata to echinocandins. nih.gov

Predominance of Resistance in Candida glabrata

A striking feature of micafungin resistance epidemiology is its strong association with Candida glabrata. This species has a recognized predisposition for rapidly developing echinocandin resistance, particularly in patients undergoing long-term antifungal therapy. nih.gov The majority of echinocandin-resistant isolates identified in global surveillance studies are C. glabrata. oup.comoup.com This is concerning given that C. glabrata already exhibits intrinsically reduced susceptibility to azole antifungals, raising the specter of multidrug-resistant infections. nih.gov

The Role of FKS Mutations

At the molecular level, the epidemiology of micafungin resistance is defined by the prevalence and distribution of mutations in the "hot spot" regions of the FKS1 and FKS2 genes. In C. glabrata, mutations in FKS2 are more common than in FKS1. frontiersin.org Specific mutations are frequently cited in epidemiological surveys. The S663P substitution in FKS2 is one of the most commonly reported mutations in echinocandin-resistant C. glabrata isolates from diverse geographical locations, including the United States and various European countries. frontiersin.orgresearchgate.net Other significant mutations include deletions at position F659 (F659del) and substitutions at S629 in FKS1 and P667 in FKS2. mdpi.comfrontiersin.orgasm.org

The distribution of these mutations is generally not clonal, suggesting that resistance often arises independently in different patient populations rather than spreading from a single source. asm.org However, the increased prevalence of certain strain types, such as ST16 in C. glabrata, which may acquire drug resistance at higher rates, has been noted. frontiersin.org

Breakthrough infections in patients receiving micafungin are frequently associated with the emergence of these FKS mutations. Such cases are more common in heavily immunosuppressed individuals, such as transplant recipients, who have had significant prior exposure to the drug. researchgate.net

While less common, FKS mutations have also been described in other Candida species. In Candida albicans, mutations like S645P in FKS1 are associated with resistance. oup.com In Candida tropicalis, resistance has also been linked to FKS1 mutations. oup.com Echinocandin resistance in Candida parapsilosis remains rare. oup.com

Limited data exists on the molecular epidemiology of micafungin resistance in Aspergillus species. While echinocandins are used in treating aspergillosis, resistance appears to be infrequent. When it occurs, it has been linked to mutations in the fks1 gene, such as the S678P substitution in Aspergillus fumigatus. who.int

Data Tables

Table 1: Prevalence of Micafungin Resistance in Candida glabrata from Selected Surveillance Studies

| Surveillance Program / Study Location | Time Period | Micafungin Resistance Rate (%) | Key Findings |

| SENTRY Program (US) researchgate.net | 2014–2016 | 2.0% (South), 6.3% (Midwest) | Demonstrates regional variations and temporal increases in resistance. |

| Population-Based Surveillance (US) oup.com | 2008–2014 | 4.8% (Nonsusceptible) | Highlights that prior echinocandin exposure is a significant risk factor. |

| Global Collection (10 Years) researchgate.net | Up to 2014 | Non-WT MICs for micafungin in 85.7% of FKS mutant strains | Shows a strong correlation between FKS mutations and elevated MICs. |

| Turkish Medical Center mdpi.com | Recent | Emergence Reported | First report of phenotypically and molecularly confirmed resistant strains in the region. |

| Chinese Tertiary Hospital frontiersin.org | Undisclosed | 3 micafungin-resistant isolates among 5 caspofungin-resistant isolates | Indicates cross-resistance and identifies common FKS mutations. |

Table 2: Common FKS Hot Spot Mutations Associated with Micafungin Resistance in Candida Species

| Fungal Species | Gene | Common Mutations | Associated Regions/Studies |

| Candida glabrata | FKS2 | S663P, F659del, P667T | Global (SENTRY, CDC Surveillance), China, Turkey mdpi.comfrontiersin.orgresearchgate.netasm.org |

| FKS1 | S629P | Global (SENTRY) frontiersin.orgresearchgate.net | |

| Candida albicans | FKS1 | S645P, F641S | Global (SENTRY) oup.com |

| Candida tropicalis | FKS1 | Not specified | Global (SENTRY) oup.com |

Analytical Methodologies for Micafungin Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is fundamental to separating, identifying, and quantifying micafungin (B1204384) and its potential impurities. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the need for high resolution, speed, or sensitivity.

HPLC methods are well-established for the analysis of micafungin in both bulk substances and biological matrices like human plasma. nih.govnih.gov The development of a suitable HPLC method involves a systematic evaluation of various parameters to achieve optimal separation and peak shape. nih.gov

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as the Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 μm), are commonly used for separating micafungin from its related substances. nih.govnih.govresearchgate.net Other methods have utilized novel hydrophobic/hydrophilic hybrid ODS columns for direct injection of plasma samples. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a buffer and an organic solvent. nih.gov For instance, a mixture of 20mM KH2PO4 and acetonitrile (B52724) (in a 20:80 v/v ratio), with the pH adjusted to 3.0 with orthophosphoric acid, has been used in an isocratic system. ajper.com Another study developed an isocratic method using a mobile phase of acetonitrile and water (65:35, v/v). researchgate.net The selection of the organic solvent (e.g., methanol (B129727) or acetonitrile) and the pH of the buffer are critical for achieving good peak shapes and resolution. nih.gov

Detection: UV detection is frequently employed, with wavelengths set around 225 nm or 273 nm for fluorescence detection. researchgate.net

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for routine analysis. nih.govajper.com This includes developing stability-indicating methods that can separate degradation products from the main compound, which is confirmed through forced degradation studies. nih.govnih.gov Column-switching HPLC systems have also been developed to simplify the analysis of micafungin in human plasma by allowing for direct injection and removal of the plasma matrix. nih.gov

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles, allowing for faster and more efficient separations compared to traditional HPLC. ijpsr.com This technology has been successfully applied to the analysis of micafungin and its impurities, offering significant reductions in analysis time and solvent consumption. ijpsr.comijpsr.com

Key features of UPLC applications for micafungin include:

High Resolution and Speed: UPLC systems can shorten analysis times significantly, sometimes up to nine times compared to conventional HPLC, while providing high-resolution separations of micafungin and its impurities. ijpsr.comwaters.com A gradient reverse-phase UPLC (RP-UPLC) method was able to separate micafungin and its synthetic impurities with a retention time of approximately 15 minutes, which is less than reported HPLC methods. ijpsr.comijpsr.com

Column and Conditions: A common column choice is the Phenomenex Aeris peptide XB C18 (150×2.1 mm, 1.7 µm). ijpsr.comresearchgate.net The analysis is often run at an elevated temperature, such as 45°C, with a gradient mobile phase consisting of a phosphate (B84403) buffer (e.g., 0.01 M, pH 2.9) and acetonitrile. ijpsr.comresearchgate.net The flow rate is typically lower than in HPLC, for example, 0.3 ml/min, and detection is often performed at around 279 nm. ijpsr.comijpsr.com

Application in Therapeutic Drug Monitoring: A simple and fast UPLC-UV method has been developed for quantifying micafungin in plasma, which is useful for therapeutic drug monitoring to personalize treatment. nih.gov This method uses a reversed-phase C18 column and a mobile phase of potassium phosphate and acetonitrile. nih.gov Another UPLC method using fluorescence detection has been validated for quantifying micafungin concentrations in patients receiving the drug for antifungal prophylaxis. oup.com

A crucial application of chromatographic methods is the identification and quantification of impurities and related substances in the micafungin drug substance. nih.gov The presence of such impurities can affect the quality and safety of the final drug product. researchgate.net

Several impurities of micafungin have been identified, including a ring-opening impurity (Impurity A), a C-26 desmethyl impurity (Impurity B), a C-21 S-impurity (Impurity C), and a desulfate impurity (Impurity D). ijpsr.com Stability-indicating HPLC and UPLC methods have been specifically developed to separate these impurities from the micafungin peak and from each other. nih.govijpsr.com

HPLC for Impurity Profiling: A stability-indicating HPLC method successfully separated micafungin sodium from six identified impurities. nih.govresearchgate.net The method was validated to be specific, meaning there was no interference from the impurities at the retention time of the micafungin peak. nih.gov

UPLC for Impurity Profiling: A gradient RP-UPLC method was developed for the determination of micafungin and its synthetic impurities (Imp-A, Imp-B, Imp-C, and Imp-D). ijpsr.comresearchgate.net This method achieved successful separation using a Phenomenex Aeris peptide XB C18 column and was validated according to ICH guidelines. ijpsr.comresearchgate.net The high resolution of UPLC is particularly advantageous for impurity profiling, as it can clearly separate closely eluting peaks. waters.com

These analytical methods are essential for ensuring that the levels of impurities in micafungin drug products are below the 0.1% threshold that typically requires toxicological evaluation. waters.com

Method Validation Parameters in Analytical Research

Method validation is a mandatory process in analytical research to confirm that a developed method is suitable for its intended purpose. For micafungin analysis, validation is performed following ICH guidelines, assessing a range of parameters. nih.govresearchgate.net

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest. Specificity is demonstrated by showing that there is no interference from blanks (diluents) or from known impurities at the retention time of the micafungin peak. nih.govijpsr.com In one UPLC method, specificity was confirmed by observing that the peak purity index for micafungin sodium was 999.11 in the presence of spiked impurities, with a resolution of more than 1.5 between each peak. ijpsr.com

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. ijpsr.com This is typically evaluated over a specified range of concentrations. For micafungin and its impurities, excellent linearity is often achieved, with correlation coefficient (r²) values greater than 0.999. nih.govnih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is usually determined by performing recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. ijpsr.com For micafungin analytical methods, accuracy is generally high, with recovery rates falling within the range of 98.2% to 102.0% for all impurities. nih.govnih.govresearchgate.net One UPLC-UV method reported an average recovery of 101.59 ± 3.93%. nih.gov

Table 1: Linearity and Accuracy of Analytical Methods for Micafungin

| Analyte/Method | Concentration Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Source(s) |

|---|---|---|---|---|

| HPLC (Drug Substance) | Varies for impurities | > 0.999 | 98.2% - 102.0% | nih.govnih.gov |

| HPLC (Plasma) | 0.1 - 10 µg/mL | - | - | nih.gov |

| HPLC (Plasma) | 0.5 - 20.0 µg/mL | 1.00 | -4.5% to 5.3% (Intra-day) | nih.govresearchgate.net |

| UPLC-UV (Plasma) | 0.25 - 15.0 mg/L | - | 101.59 ± 3.93% | nih.gov |

| UPLC (Bulk Drug) | 50 - 350 µg/mL (Micafungin) | 0.9999 | 50-150% of specification | ijpsr.com |

Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For micafungin methods, the relative standard deviation (RSD) is typically low, indicating high precision. For example, one HPLC method reported intra-day and inter-day RSDs for related substances in the ranges of 0.16%–0.34% and 0.28%–0.55%, respectively. nih.gov Another column-switching HPLC method showed a mean RSD for intra-day and inter-day precision of less than 7.3%. nih.govcabidigitallibrary.org A UPLC method demonstrated intra-day and inter-day precision with coefficients of variation lower than 15%. nih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. To test robustness, parameters such as the flow rate of the mobile phase, column temperature, and pH of the buffer are intentionally altered. nih.govijpsr.com For a developed HPLC method, changing the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units) did not significantly affect the resolution of micafungin and its impurities, demonstrating the method's robustness. nih.gov

Table 2: Precision of Analytical Methods for Micafungin

| Method Type | Precision Level | Analyte(s) | Result (%RSD or %CV) | Source(s) |

|---|---|---|---|---|

| HPLC (Drug Substance) | Repeatability (Intra-day) | Micafungin & Impurities | 0.16% - 0.34% | nih.gov |

| HPLC (Drug Substance) | Intermediate (Inter-day) | Micafungin & Impurities | 0.28% - 0.55% | nih.gov |

| HPLC (Plasma) | Intra-day & Inter-day | Micafungin | < 7.3% | nih.govcabidigitallibrary.org |

| UPLC-UV (Plasma) | Intra-day & Inter-day | Micafungin | < 15% | nih.gov |

| UPLC (Bulk Drug) | Repeatability | Micafungin & Impurities | < 2.0% | ijpsr.com |

| UPLC (Fluorescence) | Intra-day | Micafungin | 1.41% - 5.14% | oup.com |

| UPLC (Fluorescence) | Inter-day | Micafungin | 0.69% - 2.20% | oup.com |

Table of Compounds

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The sensitivity of analytical methods for Micafungin (sodium salt) is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial for applications such as therapeutic drug monitoring and quality control of pharmaceutical formulations. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been validated for this purpose.

Studies have reported a range of LOD and LOQ values depending on the analytical method and the matrix (e.g., bulk drug, injectable formulation, human plasma). For instance, a reversed-phase HPLC (RP-HPLC) method with UV detection for estimating micafungin in bulk and injectable forms determined the LOD to be 0.32 µg/mL and the LOQ to be 1.05 µg/mL. ajper.com Another study using a stability-indicating HPLC method reported LOD and LOQ values for Micafungin sodium to be 0.02 µg/ml and 0.05 µg/ml, respectively. ijpsr.com

LC-MS/MS methods generally offer higher sensitivity. One such method developed for quantifying micafungin in human plasma established a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating high specificity and accuracy suitable for clinical applications. nih.govresearchgate.net Another high-sensitivity LC/MS/MS method reported a dynamic range for micafungin from 200 to 5000 ppt (B1677978) (parts per trillion). lcms.cz The determination of these limits is typically based on the signal-to-noise ratio, commonly 3:1 for LOD and 10:1 for LOQ. nih.govresearchgate.netmdpi.comresearchgate.netacs.org

The table below summarizes the LOD and LOQ values for micafungin from various research findings.

| Analytical Method | Matrix | LOD | LOQ/LLOQ | Source(s) |

| RP-HPLC-UV | Bulk and Injectable Formulation | 0.32 µg/mL | 1.05 µg/mL | ajper.com |

| RP-UPLC | Bulk Drug Substance | 0.02 µg/mL | 0.05 µg/mL | ijpsr.com |

| HPLC | Drug Substance | Not specified | <0.05% | nih.govresearchgate.net |

| LC-MS/MS | Human Plasma | Not specified | 0.1 ng/mL | nih.govresearchgate.net |

| LC-MS/MS | Human Plasma | Not specified | 0.2 µg/mL | rcaap.pt |

| LC-MS/MS | Human Serum | 66 ppt | 200 ppt | lcms.cz |

| HPLC-MS/MS | Human Plasma | 0.05 µg/mL | Not specified | researchgate.net |

RP-HPLC-UV: Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet Detection; RP-UPLC: Reversed-Phase Ultra-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantitation; ppt: parts per trillion.

Microbiological Susceptibility Testing Methods

Standardized Broth Microdilution Techniques (e.g., CLSI, EUCAST Standards)

The in vitro activity of micafungin against fungal isolates is primarily determined using standardized broth microdilution (BMD) methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govseq.esnih.gov These reference methods are considered the gold standard for antifungal susceptibility testing and are crucial for monitoring resistance and guiding therapy. asm.org

Both CLSI (document M27-A3 for yeasts and M38-A2 for filamentous fungi) and EUCAST (E.Def 7.2 for yeasts and E.Def 9.4 for moulds) protocols involve preparing serial twofold dilutions of the antifungal agent in microtiter plates. nih.govnih.govasm.orgnih.gov While the core principle is similar, key differences exist between the two standards, which can lead to variations in minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) values. nih.govresearchgate.netasm.org

Key differences between CLSI and EUCAST methods include:

Medium: Both use RPMI 1640 medium, but EUCAST specifies supplementation with 2% glucose, whereas CLSI uses a lower glucose concentration (0.2%). nih.gov

Inoculum Size: The inoculum density is higher in the EUCAST method (0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL) compared to the CLSI method (0.5 × 10³ to 2.5 × 10³ CFU/mL). nih.gov

Microplate Type: EUCAST recommends flat-bottom wells, while CLSI uses round-bottom wells. nih.gov